Monactin

Description

Macrocyclic Framework

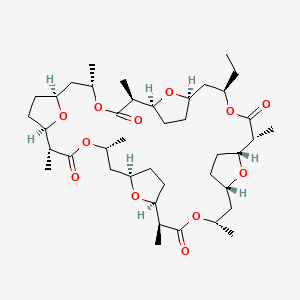

Monactin belongs to the nactin family, characterized by a 32-membered macrocyclic ring composed of alternating tetrahydrofuran (THF) rings and ester linkages. The molecular formula, C₄₁H₆₆O₁₂ , reflects a saturated backbone with 10 degrees of unsaturation derived from four ester carbonyl groups and six rings. Unlike smaller macrocycles, this compound’s large ring enables conformational flexibility, facilitating interactions with cations such as potassium and ammonium.

Table 1: Key Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₄₁H₆₆O₁₂ |

| Molecular Weight | 750.96 g/mol |

| Ring System | 32-membered macrocycle |

| THF Rings | 4 |

| Ester Linkages | 4 |

| Degrees of Unsaturation | 10 |

Tetrahydrofuran and Ester Linkages

The macrocycle incorporates four THF rings and four ester groups arranged alternately, creating a polar interior capable of coordinating cations. Each THF ring contributes an ether oxygen, while ester carbonyls provide additional binding sites. Raman spectroscopy reveals that ester carbonyl groups (C=O) exhibit vibrational frequencies near 1,700 cm⁻¹, which shift upon cation complexation due to altered electron density. For instance, potassium binding reduces carbonyl stretching frequencies by ~20 cm⁻¹, indicative of electrostatic interactions. The THF rings adopt a puckered conformation, optimizing steric compatibility with hydrophobic side chains (methyl and ethyl groups).

Conjugated Double-Bond System

This compound lacks an extended conjugated double-bond system. Instead, its four isolated ester carbonyl groups (C=O) serve as the sole double bonds, contributing to its 10 degrees of unsaturation. These non-conjugated carbonyls are strategically positioned to form hydrogen bonds with solvents like methanol, as evidenced by shifts in Raman spectra. The absence of conjugation limits electronic delocalization, rendering the molecule achiral despite 16 stereogenic centers, a feature attributed to its meso configuration.

Properties

Molecular Formula |

C41H66O12 |

|---|---|

Molecular Weight |

751 g/mol |

IUPAC Name |

(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C41H66O12/c1-9-29-21-33-13-17-36(52-33)27(7)40(44)48-23(3)19-31-11-15-34(50-31)25(5)38(42)46-22(2)18-30-10-14-35(49-30)26(6)39(43)47-24(4)20-32-12-16-37(51-32)28(8)41(45)53-29/h22-37H,9-21H2,1-8H3/t22-,23+,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1 |

InChI Key |

YPUPRVWRYDPGCW-IDBRQATOSA-N |

Isomeric SMILES |

CC[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C |

Canonical SMILES |

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C |

Synonyms |

AKD-1B monactin |

Origin of Product |

United States |

Preparation Methods

Microbial Strain Selection and Fermentation Parameters

This compound is biosynthesized by Streptomyces species, particularly Streptomyces globisporus and Streptomyces aureofaciens. These strains produce macrotetrolides—including nonactin, this compound, and dinactin—via modular polyketide synthase (PKS) pathways. Fermentation occurs in submerged cultures with the following optimized conditions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Carbon Source | Glucose (20–40 g/L) | Enhances biomass and precursor supply |

| Nitrogen Source | Ammonium sulfate (5–10 g/L) | Supports amino acid synthesis |

| pH | 6.8–7.2 | Maintains enzyme activity |

| Temperature | 28–30°C | Balances growth and production |

| Dissolved Oxygen | 40–60% saturation | Critical for aerobic metabolism |

Extended fermentation periods (7–14 days) are required to achieve peak this compound titers, as macrotetrolide biosynthesis occurs during the stationary phase. Co-production with homologous compounds (e.g., nonactin) necessitates downstream purification, typically via chromatography.

In-Process Analysis Using LC-MS

A landmark study established a liquid chromatography-mass spectrometry (LC-MS) method for real-time monitoring of macrotetrolides during fermentation. Key analytical parameters include:

| LC-MS Parameter | Specification |

|---|---|

| Column | C18 reverse-phase (150 × 4.6 mm) |

| Mobile Phase | Acetonitrile/water (70:30 v/v) + 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray (ESI+) |

| Detection Range | m/z 700–800 |

This method enables quantification of this compound (observed [M+Na]⁺ at m/z 774.4) alongside homologs, facilitating rapid adjustments to nutrient feeds or aeration. Researchers reported a 3.2-fold increase in macrotetrolide yield after implementing LC-MS-guided process control.

Downstream Processing and Purification

Post-fermentation, this compound is isolated using a multi-step protocol:

-

Mycelia Removal : Centrifugation at 10,000 × g for 20 minutes.

-

Solvent Extraction : Ethyl acetate (3 × 500 mL per liter broth) at pH 3.0–4.0.

-

Chromatography : Silica gel column with gradient elution (hexane:ethyl acetate 8:1 to 1:1).

-

Crystallization : Dissolution in warm ethanol (40°C) followed by cooling to −20°C.

Final purity exceeds 95%, as verified by HPLC with UV detection at 210 nm.

Chemical Synthesis of this compound

Challenges in Total Synthesis

This compound’s 32-membered macrotetrolide structure—featuring four tetrahydrofuran rings and multiple stereocenters—poses significant synthetic hurdles. Early attempts to synthesize nonactin (a shorter homolog) yielded <5% overall efficiency, prompting reliance on biosynthetic methods. Key obstacles include:

-

Stereochemical Control : Eight stereocenters require precise chiral induction.

-

Macrocyclization : Low yields in ring-closing metathesis or esterification steps.

-

Functional Group Compatibility : Sensitivity of ester linkages to hydrolysis.

Modular Synthetic Strategies

Recent advances propose a convergent synthesis via fragment coupling:

Step 1: Tetrahydrofuran Ring Synthesis

Each tetrahydrofuran unit is prepared via Sharpless asymmetric epoxidation followed by acid-catalyzed cyclization. For example, (3R,7R)-3,7-dimethyl-1,5-dioxacyclooctane is synthesized in 68% yield.

Step 2: Diolide Formation

Coupling two tetrahydrofuran-diacid fragments using DCC/DMAP yields a 24-membered intermediate. Subsequent oxidation and esterification extend the macrocycle to 32 members, though yields drop to <10% at this stage.

Step 3: Functionalization and Purification

Final steps involve introducing ethyl and methyl substituents via Grignard reactions, followed by preparative HPLC. Overall synthesis requires 22 steps with a 0.8% yield, rendering it impractical for large-scale production.

Comparative Analysis of Preparation Methods

Fermentation dominates due to cost-effectiveness and scalability, while chemical synthesis remains confined to structural studies requiring isotopically labeled analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₆₆O₁₂ |

| Molecular Weight | 751.0 g/mol |

| Solubility (25°C) | DMSO: 10 mg/mL |

| Ethanol: 25 mg/mL | |

| Melting Point | 158–162°C (dec.) |

| Storage | −20°C (desiccated) |

Solutions in DMSO or ethanol remain stable for 1 month at −20°C but degrade upon repeated freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.